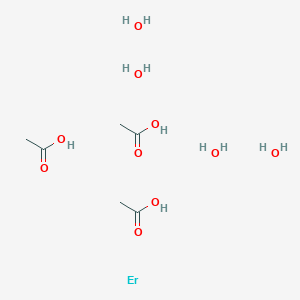

Acetic acid--erbium--water (3/1/4)

Description

Overview of Lanthanide(III) Carboxylate Complexes

Lanthanide(III) ions readily form complexes with carboxylate ligands, resulting in compounds with remarkable structural diversity. nih.gov The interaction is primarily electrostatic, a classic example of a hard acid (Ln³⁺) bonding with a hard base (RCOO⁻). A key factor in this diversity is the versatility of the carboxylate group's coordination modes. researchgate.net

The carboxylate group can bind to a lanthanide ion in several ways:

Monodentate (κ¹): Only one oxygen atom of the carboxylate group is bonded to the metal center.

Bidentate (κ²): Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bridging: The carboxylate group links two or more metal centers. This can occur in various fashions, such as the common syn-syn bridging mode (μ₂:η¹:η¹). nih.govnih.gov More complex bridging modes are also known. researchgate.net

These varied coordination possibilities, combined with the high coordination numbers (typically 8 or 9) preferred by lanthanide ions, lead to a wide range of architectures. wikipedia.orggaacademy.org These can range from simple mononuclear species to intricate polynuclear clusters and extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.com The specific structure adopted is influenced by factors such as the nature of the R-group on the carboxylate, the specific lanthanide ion (due to the lanthanide contraction), and the presence of other ligands, including solvent molecules like water. nih.gov

| Coordination Mode | Description | Typical Resulting Structure |

|---|---|---|

| Monodentate (κ¹) | One oxygen atom coordinates to the metal ion. | Mononuclear complexes |

| Bidentate Chelate (κ²) | Both oxygen atoms coordinate to the same metal ion. | Mononuclear or polynuclear complexes |

| Bidentate Bridging (μ₂:η¹:η¹) | Each oxygen atom coordinates to a different metal ion. | Dinuclear complexes, Chains, Layers |

| Tridentate Bridging (μ₂:η¹:η²) | One oxygen coordinates to one metal, while both coordinate to a second. | Dinuclear complexes, Coordination polymers |

Significance of Acetate (B1210297) Ligands in Rare Earth Coordination

The acetate ion (CH₃COO⁻) is a simple yet highly significant carboxylate ligand in rare earth coordination chemistry. Its small size and versatile binding capabilities allow it to form a variety of stable and well-defined structures. Acetate anions can act as chelating and, most notably, bridging ligands, facilitating the formation of dinuclear or polynuclear lanthanide complexes. nih.govfrontiersin.org For instance, recent studies on acetate-bridged lanthanide complexes have detailed both μ₂:η¹:η¹ and μ₂:η¹:η² coordination patterns, leading to homodinuclear structures. nih.gov

Beyond fundamental structural chemistry, rare earth acetates, including erbium(III) acetate, serve as crucial precursors in materials science. chemrxiv.orgresearchgate.net They are often used in the synthesis of other functional materials for several reasons:

Decomposition to Oxides: Hydrated rare earth acetates decompose upon heating to form rare earth oxides. wikipedia.orgresearchgate.net This makes them useful starting materials for producing ceramic materials and catalysts.

MOF Synthesis: Rare earth acetates are increasingly used as alternative metal precursors for the synthesis of metal-organic frameworks (MOFs). chemrxiv.orgchemrxiv.org They can influence the resulting product and in some cases, the acetate ion itself can be incorporated into the final structure as a capping ligand, influencing the material's properties. chemrxiv.org

Solubility: Rare earth acetates are generally soluble in water, which makes them convenient starting materials for solution-based synthetic methods. researchgate.net

Historical Context of Erbium(III) Acetate Hydrate (B1144303) Research

The study of simple inorganic salts of the rare earth elements, including acetates, dates back to the early days of their discovery and separation. Initial research focused on their basic synthesis and properties. Comprehensive documentation of these early findings can be found in extensive compilations like the Gmelin Handbook of Inorganic Chemistry, which has served as an authoritative reference for inorganic compounds for over a century. umsl.edugoogle.comumsl.edu

Properties

CAS No. |

207234-04-6 |

|---|---|

Molecular Formula |

C6H20ErO10 |

Molecular Weight |

419.48 g/mol |

IUPAC Name |

acetic acid;erbium;tetrahydrate |

InChI |

InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |

InChI Key |

SJIMNYNTHDVHGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Erbium Iii Acetate Hydrate Complexes

Direct Synthesis Routes from Erbium Precursors

Direct synthesis methods are the most common approaches for producing erbium(III) acetate (B1210297) hydrate (B1144303), typically starting from readily available erbium compounds.

A widely employed method for the synthesis of erbium(III) acetate hydrate involves the reaction of erbium(III) oxide (Er₂O₃) with acetic acid (CH₃COOH). researchgate.net In this process, erbium(III) oxide is dissolved in an excess of aqueous acetic acid, often with gentle heating to facilitate the dissolution of the oxide and promote the reaction. researchgate.net The general chemical equation for this reaction is:

Er₂O₃ + 6CH₃COOH + 5H₂O → 2Er(CH₃COO)₃·4H₂O

The reaction mixture is typically stirred until the solution becomes clear, indicating the complete consumption of the solid erbium oxide. researchgate.net

Following the complete reaction of the erbium precursor, the resulting erbium acetate solution is typically filtered to remove any insoluble impurities. researchgate.net The subsequent step involves inducing precipitation or crystallization to isolate the solid erbium(III) acetate hydrate.

A common technique is the slow evaporation of the solvent from the solution. researchgate.net This concentrates the erbium acetate, leading to supersaturation and subsequent crystallization upon cooling. researchgate.net The rate of evaporation and cooling can influence the size and quality of the resulting crystals. Slower processes generally yield larger and more well-defined crystals. The pink, crystalline product is then collected by filtration. researchgate.net It is important to handle the final product in a controlled environment as it can be deliquescent, meaning it has a tendency to absorb moisture from the air. rsc.org

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods involve carrying out the synthesis in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures. These techniques can be used to control the size, morphology, and crystallinity of the final product.

While specific studies detailing the direct solvothermal or hydrothermal synthesis of erbium(III) acetate hydrate are not abundant in the provided search results, the hydrothermal treatment of erbium acetate solutions is noted as a method to produce erbium oxide nanoparticles. researchgate.net This suggests that the stability of the acetate complex under these conditions is a critical factor. For instance, hydrothermal synthesis has been employed to produce crystalline ceria nanoparticles from an acetate precursor system, indicating the potential of this method for controlling particle characteristics. researchgate.net The general principle involves dissolving an erbium salt (like erbium chloride) and a source of acetate ions in a suitable solvent (like water for hydrothermal or an organic solvent for solvothermal synthesis) and heating the mixture in an autoclave. The controlled temperature and pressure can influence the nucleation and growth of erbium acetate crystals.

Synthesis in Ionic Liquids as Reaction Media

Ionic liquids (ILs) have emerged as novel reaction media for the synthesis of various inorganic compounds, including lanthanide acetates. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, offer advantages over traditional solvents.

A significant challenge in lanthanide chemistry is the strong tendency of lanthanide ions to coordinate with water, making the synthesis of anhydrous compounds difficult. The use of specific ionic liquids can facilitate the formation of anhydrous lanthanide acetate complexes. nih.gov Research has shown that treating lanthanide chloride hydrates with an imidazolium (B1220033) acetate ionic liquid provides a straightforward and reproducible route to anhydrous lanthanide acetate coordination compounds. nih.gov

Imidazolium acetate ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([C₂mim][OAc]), have been successfully used as the reaction medium for the synthesis of anhydrous lanthanide acetates. nih.gov The ionic liquid acts as both the solvent and the acetate source. The reaction pathway can lead to different structural forms depending on the specific lanthanide and the ratio of the ionic liquid to the lanthanide salt. nih.gov

For the heavier lanthanides, which include erbium (Dy-Lu), the reaction with a 5:1 ratio of [C₂mim][OAc] to the lanthanide salt preferentially forms a dimeric, anhydrous coordination complex with the general formula [C₂mim]₂[Ln₂(OAc)₈]. nih.gov This demonstrates the utility of imidazolium acetate ionic liquids in accessing anhydrous forms of erbium acetate, which are not readily obtained through conventional aqueous synthesis routes.

Template Synthesis and Ligand Exchange Reactions

Template synthesis and ligand exchange reactions offer versatile pathways to construct complex erbium acetate-based molecular architectures. These methods allow for a high degree of control over the final product's structure and dimensionality.

Template Synthesis:

Template synthesis involves the use of a pre-organized molecular scaffold or template to direct the formation of a desired product. In the context of erbium-containing materials, templates can guide the assembly of erbium ions and acetate ligands into specific arrangements. For instance, multiwalled carbon nanotubes have been utilized as a template material in the formation of erbium oxide nanoparticles from an erbium acetate precursor. researchgate.net While this example leads to an oxide, the principle of using a template to organize the initial erbium and acetate species is a key synthetic strategy. The template provides a surface or a confined space where the reaction occurs, influencing the nucleation and growth of the final product.

Ligand Exchange Reactions:

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one or more ligands in a complex are replaced by others. chemguide.co.uklibretexts.org This process is widely used to modify the coordination sphere of the erbium(III) ion in acetate complexes, thereby tuning their properties.

A notable example involves the reaction of an erbium acetate precursor, formed in situ from erbium nitrate (B79036) and sodium acetate, with chelating ligands such as 2,2'-dipyridyl or 1,10-phenanthroline. lookchem.com In a typical synthesis, a boiling solution of erbium nitrate pentahydrate in ethanol (B145695) is treated with a boiling solution of sodium acetate trihydrate. After removing the precipitated sodium nitrate, the ethanolic solution containing the erbium acetate complex is reacted with the new ligand (e.g., 1,10-phenanthroline). lookchem.com This results in the displacement of the acetate or coordinated water molecules by the incoming, stronger-binding ligand.

The reaction can be represented as: [Er(CH₃COO)₃(H₂O)₄] + nL → [Er(CH₃COO)₃(L)ₙ] + 4H₂O (where L is the incoming ligand)

Another sophisticated example of ligand interaction involves the formation of a dinuclear erbium(III)-containing monolacunary Dawson-type tungstophosphate. nih.gov In this complex, acetate ions act as bridging ligands, connecting two erbium(III) centers. This demonstrates how the acetate ligand itself can participate in forming larger, bridged polynuclear complexes. nih.gov The synthesis involves reacting an erbium salt with the tungstophosphate ligand in an acetate buffer, where the acetate ions become an integral part of the final structure. nih.gov

| Reactants | Ligand | Solvent | Resulting Complex | Yield |

| Erbium nitrate pentahydrate, Sodium acetate trihydrate | 1,10-phenanthroline | Ethanol | Triacetato-1,10-phenanthroline erbium(III) | 71% |

| Erbium nitrate pentahydrate, Sodium acetate trihydrate | 2,2'-dipyridyl | Ethanol | Triacetato-2,2'-dipyridyl erbium(III) | Not Specified |

| Erbium(III) nitrate hexahydrate, Na₁₂[α-P₂W₁₅O₅₆]·18H₂O | Acetate (from LiOAc/HOAc buffer) | Water | [{Er(H₂O)(CH₃COO)(P₂W₁⁷O₆₁)}₂]¹⁶⁻ | Not Specified |

Controlled Crystallization Techniques for Single Crystals

The growth of high-quality single crystals of erbium(III) acetate hydrate is essential for definitive structural characterization and for investigating its anisotropic physical properties. Controlled crystallization techniques are employed to achieve this, focusing on slow, methodical crystal growth to minimize defects. Erbium(III) acetate hydrate is itself a crystalline powder, often appearing as pink crystals. heegermaterials.comaemree.com

Slow Evaporation:

A common and straightforward method for growing single crystals from solution is slow evaporation. For erbium(III) acetate hydrate, a saturated solution can be prepared by dissolving the compound in a suitable solvent, such as water or ethanol. stanfordmaterials.com The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over days or weeks. As the concentration of the solute gradually increases beyond the saturation point, nucleation occurs, and crystals begin to grow. The rate of evaporation is a critical parameter; slower rates generally lead to larger and higher-quality crystals. This method was successfully used to obtain light pink crystals of a dinuclear erbium(III) substituted sandwich-type polyoxometalate, where slow evaporation of the clear solution over two weeks yielded the crystalline product. nih.gov

Gentle Evaporation under Reduced Pressure:

To avoid thermal decomposition, to which erbium acetate tetrahydrate is susceptible, crystallization can be performed by gentle evaporation under reduced pressure. stanfordmaterials.com This technique lowers the boiling point of the solvent, allowing for its removal at or near room temperature. After reacting erbium oxide with acetic acid and filtering impurities, the resulting solution is concentrated through this method. Upon cooling, erbium acetate crystallizes and can be collected. stanfordmaterials.com

Hydrothermal Synthesis:

Hydrothermal synthesis is a technique that employs water as a solvent under high temperature and pressure in a sealed vessel, such as a Teflon-lined autoclave. This method can be effective in producing crystalline materials. Studies on the hydrothermal treatment of erbium acetate precursors have shown that this method can lead to crystalline nanoparticles of erbium oxide. researchgate.net By carefully controlling the temperature, pressure, and reaction time, it is possible to influence the crystal size and morphology of the resulting products.

Advanced Crystallization Techniques:

For materials with high melting points, such as some erbium compounds, more advanced techniques like the laser-diode floating-zone method are used. While this has been specifically described for growing large single crystals of RECrO₃ (where RE can be Erbium), the principles of creating a stable molten zone and controlling the growth rate are applicable to advanced crystal growth. nih.gov This method involves melting a small region of a polycrystalline rod and slowly moving the molten zone along the rod, leaving a single crystal in its wake. nih.gov

| Technique | Description | Key Parameters | Typical Result |

| Slow Evaporation | Gradual removal of solvent from a saturated solution at ambient conditions. | Temperature, solvent purity, evaporation rate. | Well-formed single crystals over an extended period. nih.gov |

| Gentle Evaporation under Reduced Pressure | Concentration of a solution by lowering the pressure to evaporate the solvent at low temperatures. | Pressure, temperature, solution concentration. | Crystalline solid, avoiding thermal decomposition. stanfordmaterials.com |

| Hydrothermal Synthesis | Crystallization from a high-temperature aqueous solution under high pressure. | Temperature, pressure, reaction duration, pH. | Crystalline nanoparticles. researchgate.net |

Iii. Structural Elucidation and Coordination Geometry of Erbium Iii Acetate Hydrate

Single-Crystal X-ray Diffraction Studies

While a complete single-crystal X-ray diffraction study for the tetrahydrate, Er(CH₃COO)₃·4H₂O, is not widely available in the surveyed literature, significant insights can be drawn from studies on closely related lanthanide acetate (B1210297) hydrates and from powder X-ray diffraction data. Research on the series of hydrated lanthanide acetates has shown that they form distinct isostructural groups. Erbium(III) acetate hydrate (B1144303) falls into a group with other heavy lanthanides, suggesting a predictable structural framework. Studies on erbium(III) acetate trihydrate have revealed a monoclinic crystal system, providing a foundational piece of its crystallographic identity.

Lanthanide acetates are well-known for their tendency to form complex extended structures. In the case of erbium(III) acetate hydrate, the acetate ligands act as bridging units, linking multiple erbium(III) centers. This bridging results in the formation of either dimeric (containing two metal centers) or, more commonly, polymeric one-, two-, or three-dimensional networks.

In these architectures, pairs of erbium ions are often connected by multiple acetate bridges. These bridged dimeric units can then be further linked into extended chains or layers, creating a robust coordination polymer. The specific nature of this polymeric structure is dependent on the coordination modes of the acetate ligands and the integration of water molecules into the coordination sphere of the metal ion. For anhydrous lanthanum acetate, a related compound, the structure is a coordination polymer with zigzag layers of metal-oxygen chains, a motif that is also anticipated in erbium acetate hydrates.

The immediate environment around each erbium(III) ion, known as the coordination sphere, is defined by the number and type of atoms directly bonded to it. This environment is a critical factor in determining the compound's properties.

Due to their large ionic radii, lanthanide ions typically exhibit high coordination numbers, commonly 8 or 9, but sometimes extending to 10 or even 12. For erbium(III) in its hydrated acetate form, spectroscopic and powder diffraction studies suggest that the metal center is most likely eight-coordinate (octacoordinate). This means each erbium ion is directly bonded to eight oxygen atoms. In contrast, larger lanthanide ions in similar acetate complexes can be nine-coordinate. wikipedia.org This decrease in coordination number across the lanthanide series is a well-known consequence of the lanthanide contraction.

| Ion | Typical Coordination Number in Acetate Hydrates |

| Lanthanum(III) | 9 |

| Erbium(III) | 8 |

The acetate ion (CH₃COO⁻) is a versatile ligand capable of coordinating to metal ions in several ways. This versatility is key to the formation of the diverse architectures seen in lanthanide acetates. The primary coordination modes observed include:

Bidentate Chelating: Both oxygen atoms of a single acetate ion bind to the same erbium ion, forming a four-membered ring.

Bridging: The acetate ligand bridges two different erbium ions. This can occur in several ways, with the most common being a syn-syn bridge where each oxygen atom coordinates to a different metal center.

In the polymeric structure of erbium(III) acetate hydrate, a combination of these modes is expected. Some acetate ligands will likely chelate to a single Er(III) center, while others will bridge to adjacent metal ions, facilitating the extension of the structure into a polymer.

| Coordination Mode | Description | Role in Structure |

| Bidentate Chelate | Both oxygen atoms bind to one Er(III) ion. | Saturates coordination sphere of a single metal center. |

| Bridging (e.g., μ₂-η¹:η¹) | Each oxygen atom binds to a different Er(III) ion. | Links metal centers to form dimeric or polymeric chains. |

| Bridging-Chelating (e.g., μ₂-η¹:η²) | One oxygen bridges two Er(III) ions while the other also binds to one of them. | Creates more complex, cross-linked polymeric networks. |

In hydrated metal complexes, water molecules can play two primary roles: they can be directly bonded to the metal ion (coordinated water) or they can reside within the crystal lattice without being directly bonded to the metal (lattice water), held in place by hydrogen bonds.

Coordination Environment of Erbium(III) Centers

Supramolecular Interactions in Erbium(III) Acetate Hydrate Structures

Beyond the primary coordination bonds between erbium and oxygen, weaker, non-covalent interactions, known as supramolecular interactions, play a vital role in organizing the coordination polymers into a stable three-dimensional crystal. The most significant of these is hydrogen bonding.

In the crystal lattice of erbium(III) acetate hydrate, extensive hydrogen bonding is expected. Coordinated water molecules can act as hydrogen bond donors to the oxygen atoms of acetate ligands or to lattice water molecules. Similarly, lattice water molecules can form hydrogen bonds with each other and with the acetate ligands, creating a complex web of interactions that links adjacent polymeric chains or layers together. These interactions are fundamental to the stability and specific packing arrangement of the crystal.

Hydrogen Bonding Networks

In hydrated metal complexes, hydrogen bonding plays a crucial role in stabilizing the crystal structure. For erbium(III) acetate tetrahydrate, a complex network of hydrogen bonds is expected to be formed involving the coordinated water molecules, the oxygen atoms of the acetate ligands, and potentially non-coordinated water molecules if any are present in the crystal lattice. nih.govresearchgate.net These interactions would link adjacent erbium-acetate units, creating a three-dimensional supramolecular architecture. The coordinated water molecules would act as hydrogen bond donors, while the carboxylate oxygen atoms of the acetate ligands would serve as acceptors. researchgate.net

Structural Response to Lanthanide Contraction

The lanthanide contraction describes the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. thermofisher.comwikipedia.org This phenomenon has a direct impact on the crystal structures of a series of isostructural lanthanide compounds. nih.gov In the case of lanthanide acetate hydrates, as one moves across the series from lanthanum to lutetium, a systematic decrease in the metal-oxygen bond lengths and the unit cell volume of the crystals would be expected. This contraction can also influence the coordination number and geometry of the lanthanide ion. For instance, in some series of lanthanide complexes, a decrease in the ionic radius leads to a lower coordination number for the heavier lanthanides. nih.gov A comparative study of the crystal structures of various lanthanide acetate tetrahydrates would be necessary to fully delineate the structural effects of the lanthanide contraction in this specific system.

Polymorphism and Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in lanthanide coordination polymers. researchgate.netwayne.edu The specific polymorphic form that crystallizes can be influenced by factors such as temperature, pressure, and the solvent used for crystallization. It is plausible that erbium(III) acetate tetrahydrate could exhibit polymorphism, with different arrangements of the constituent molecules leading to distinct crystal packing and physical properties. However, without experimental evidence, the existence of polymorphs and any potential phase transitions for this compound remain speculative.

Iv. Spectroscopic Characterization and Electronic Structure of Erbium Iii Acetate Hydrate Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in characterizing the coordination of the acetate (B1210297) and water ligands to the erbium(III) ion. These methods probe the vibrational energy levels of the molecules within the complex. nih.gov

FT-IR spectroscopy of erbium(III) acetate tetrahydrate reveals characteristic absorption bands corresponding to the vibrational modes of the acetate groups, coordinated water molecules, and the Er-O bonds. sciencemadness.org The analysis of the carboxylate (COO⁻) stretching frequencies is particularly important for determining the coordination mode of the acetate ligands (monodentate, bidentate, or bridging).

The key vibrational bands observed in the FT-IR spectrum of erbium(III) acetate hydrate (B1144303) are associated with the following motions:

O-H Stretching: A broad absorption band is typically observed in the high-frequency region (around 3400 cm⁻¹) due to the symmetric and asymmetric stretching vibrations of the water molecules of hydration. researchgate.net Its broadness is indicative of extensive hydrogen bonding within the crystal lattice.

C-H Stretching: Vibrations of the methyl (CH₃) groups of the acetate ligands appear in the region of 2900-3000 cm⁻¹.

Asymmetric and Symmetric COO⁻ Stretching: The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are highly sensitive to the coordination environment. These typically appear around 1550-1570 cm⁻¹ and 1415-1440 cm⁻¹, respectively. sciencemadness.orgresearchgate.net The separation between these two frequencies (Δν = νₐₛ - νₛ) is a diagnostic tool used to infer the nature of the metal-carboxylate interaction.

Er-O Stretching: The low-frequency region of the spectrum (below 600 cm⁻¹) contains bands corresponding to the stretching vibrations of the erbium-oxygen bonds, providing direct information about the coordination of both acetate and water ligands to the metal center. researchgate.net

Upon thermal decomposition, the FT-IR spectra show the disappearance of water bands and the emergence of new bands corresponding to intermediates and eventually erbium oxide (Er₂O₃). sciencemadness.org The gaseous products of decomposition, such as acetic acid and ketene (B1206846), can also be identified by their characteristic IR spectra. sciencemadness.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | ~3400 (broad) | Stretching of coordinated and lattice water |

| ν(C-H) | 2900 - 3000 | Stretching of acetate methyl groups |

| νₐₛ(COO⁻) | 1550 - 1570 | Asymmetric stretching of carboxylate |

| νₛ(COO⁻) | 1415 - 1440 | Symmetric stretching of carboxylate |

| δ(H₂O) | ~1600 | Bending of coordinated water |

| ν(Er-O) | < 600 | Stretching of Erbium-Oxygen bonds |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. nih.gov For hydrated rare earth complexes, Raman spectroscopy is particularly useful for studying the metal-oxygen vibrations of the hydrated cation in aqueous solution. semanticscholar.org

In studies of heavy rare earth ions like Er³⁺ in aqueous solution, a distinct, polarized Raman band is observed in the 390-450 cm⁻¹ region. This band is assigned to the symmetric stretching mode (ν₁) of the hydrated [Er(H₂O)₈]³⁺ aqua-ion, which has a square antiprismatic geometry. semanticscholar.org While spectra for the solid-state erbium(III) acetate hydrate are less commonly reported, similar Er-O vibrational modes are expected. The acetate ligands also exhibit characteristic Raman bands, though they can sometimes be weak. Unlike in FT-IR, the O-H stretching modes of water are typically weak in Raman spectra, making it easier to observe other vibrations in that region. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν₁(Er-O) | ~430 | Symmetric stretching of [Er(H₂O)₈]³⁺ (in aqueous solution) semanticscholar.org |

| ν(C-C) | ~930 | Carbon-carbon stretching of acetate |

| νₛ(COO⁻) | ~1420 | Symmetric stretching of carboxylate |

Electronic Absorption Spectroscopy

The electronic absorption spectrum of erbium(III) acetate hydrate is characterized by a series of sharp, narrow absorption bands corresponding to f-f electronic transitions within the Er³⁺ ion. These transitions are formally Laporte-forbidden, resulting in weak absorptions. rroij.com However, they provide a unique fingerprint for the ion and can be used for quantitative analysis. The transitions originate from the ⁴I₁₅/₂ ground state to various excited states of the 4f¹¹ electronic configuration. ias.ac.in

In the UV-Vis region, erbium(III) complexes exhibit several absorption bands. ias.ac.in The positions of these bands are relatively insensitive to the ligand environment, although the intensities and fine structure can be affected by the coordination chemistry. acs.orgacs.org The pink color of erbium(III) compounds, including the acetate hydrate, is due to several absorptions in the visible region, particularly around 488 nm, 523 nm, and 542 nm. samaterials.comresearchgate.net

A typical UV-Vis absorption spectrum of an Er³⁺ complex shows prominent peaks corresponding to transitions from the ⁴I₁₅/₂ ground state to excited states such as ⁴F₇/₂, ²H₁₁/₂, ⁴S₃/₂, and ⁴F₉/₂. ias.ac.inresearchgate.net

| Excited State | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ⁴F₇/₂ | ~488 | ~20,500 |

| ²H₁₁/₂ | ~523 | ~19,120 |

| ⁴S₃/₂ | ~542 | ~18,450 |

| ⁴F₉/₂ | ~653 | ~15,300 |

| ⁴I₉/₂ | ~803 | ~12,450 |

Note: Peak positions are approximate and can vary slightly with the specific complex and solvent. ias.ac.in

The Er³⁺ ion is particularly notable for its absorption features in the near-infrared region, which are crucial for applications in telecommunications and laser technology. humaneticsgroup.com The most significant NIR absorptions correspond to the transitions from the ground state to the ⁴I₁₃/₂ and ⁴I₁₁/₂ excited states.

⁴I₁₅/₂ → ⁴I₁₃/₂ Transition: This transition results in a broad absorption band centered around 1530-1550 nm. It is the basis for the operation of erbium-doped fiber amplifiers (EDFAs), which are essential components of modern optical communication networks. humaneticsgroup.com

⁴I₁₅/₂ → ⁴I₁₁/₂ Transition: This absorption occurs around 980 nm and is commonly used as a pump wavelength for exciting the Er³⁺ ions in lasers and amplifiers. humaneticsgroup.com

Certain f-f transitions in lanthanide spectra exhibit an unusually high sensitivity to changes in the coordination environment of the metal ion; these are known as hypersensitive transitions. acs.orgacs.org For the Er³⁺ ion, the transitions ⁴I₁₅/₂ → ²H₁₁/₂ (around 523 nm) and ⁴I₁₅/₂ → ⁴G₁₁/₂ (around 379 nm) are considered hypersensitive. ias.ac.in

The intensity of these transitions, often quantified by the Judd-Ofelt parameters (especially Ω₂), is strongly influenced by the nature of the ligands, the symmetry of the coordination site, and the covalency of the metal-ligand bonds. rroij.comias.ac.in Analysis of these hypersensitive transitions can therefore provide detailed information about the structure of the erbium(III) acetate complex in both solid and solution states. Changes in the shape and intensity of these bands upon dissolution or complexation with other ligands can indicate changes in the primary coordination sphere of the Er³⁺ ion. acs.orgacs.org

Luminescence Spectroscopy

Luminescence spectroscopy is a powerful tool for investigating the emissive properties of erbium(III) complexes. The characteristic near-infrared (NIR) emission of the Er³⁺ ion, arising from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, is the focus of many studies.

Photoluminescence (PL) studies of erbium(III) acetate hydrate and related complexes reveal key insights into their light-emitting capabilities. The excitation of these complexes can occur either directly into the 4f energy levels of the Er³⁺ ion or indirectly through an "antenna effect" where organic ligands absorb energy and transfer it to the central metal ion. erbium.nlresearchgate.net

When directly excited, for instance at a wavelength of 520 nm, the Er³⁺ ion is promoted to the ⁴S₃/₂ level, from which it rapidly decays to the ⁴I₁₃/₂ emitting level. qmul.ac.uk The subsequent emission typically occurs around 1.54 µm, a crucial wavelength for telecommunications. erbium.nlscielo.org.mx The exact emission wavelength and the width of the emission band can be influenced by the host material. For instance, in some organic cage complexes, the luminescence spectrum can be as broad as 70 nm (full width at half maximum), which is advantageous for achieving high gain bandwidth in optical amplifiers. erbium.nl

The intensity of the photoluminescence can be significantly enhanced through sensitization. In this process, a sensitizer (B1316253), such as a surrounding organic ligand or silicon nanocrystals, absorbs light more efficiently over a broad range and then transfers the absorbed energy to the erbium ion. mdpi.comresearchgate.net This indirect excitation mechanism can increase the effective absorption cross-section of the Er³⁺ ion by several orders of magnitude, leading to brighter luminescence. mdpi.com For example, studies have shown that excitation at 488 nm can be a combination of both direct and indirect pathways, with the indirect route being dominant. researchgate.net

The following table summarizes the photoluminescence emission peaks observed in various erbium-doped materials.

| Host Material | Excitation Wavelength (nm) | Emission Peak (nm) | Transition |

| TiO₂ | 350 | 495, 520 | ²H₁₁/₂ → ⁴I₁₅/₂ |

| TiO₂ | 350 | 553 | ⁴S₃/₂ → ⁴I₁₅/₂ |

| Erbium-doped fluoride (B91410) glass | 980 | ~1550 | ⁴I₁₃/₂ → ⁴I₁₅/₂ |

| Erbium-doped fluoride glass | 980 | ~2750 | ⁴I₁₁/₂ → ⁴I₁₃/₂ |

| Erbium silicate (B1173343) thin films | Not specified | 1535 | ⁴I₁₃/₂ → ⁴I₁₅/₂ |

Intramolecular energy transfer is a critical process in sensitized erbium(III) complexes, governing the efficiency of light emission. lanl.gov After the organic ligand or another sensitizing moiety absorbs a photon, the excitation energy is transferred to the Er³⁺ ion. erbium.nllanl.gov This process typically involves the following steps:

Excitation of the Sensitizer: The sensitizer is excited from its ground singlet state (S₀) to an excited singlet state (S₁). erbium.nl

Intersystem Crossing: The excited sensitizer can undergo intersystem crossing to a lower-lying triplet state (T₁). erbium.nl

Energy Transfer to Erbium: Energy is transferred from the triplet state of the sensitizer to one of the excited 4f levels of the Er³⁺ ion. erbium.nl

Intra-4f Relaxation: The excited Er³⁺ ion rapidly relaxes non-radiatively to the first excited state, the ⁴I₁₃/₂ level. erbium.nl

Luminescence: The Er³⁺ ion then decays radiatively from the ⁴I₁₃/₂ level to the ⁴I₁₅/₂ ground state, emitting a photon in the near-infrared region. erbium.nl

The efficiency of this energy transfer is dependent on several factors, including the energy level alignment between the sensitizer's triplet state and the erbium's acceptor levels, as well as the distance and geometric arrangement between the sensitizer and the Er³⁺ ion. lanl.gov Studies on dye-end-capped polymers have shown that this energy transfer can be an ultrafast, through-space process. lanl.gov In some systems, the energy transfer can occur from any part of a polymer chain to the erbium ion with similar efficiency. lanl.gov

Luminescence quenching significantly impacts the efficiency of erbium(III)-based materials by providing non-radiative pathways for the de-excitation of the excited Er³⁺ ion. researchgate.netqmul.ac.ukresearchgate.net One of the most dominant quenching mechanisms is vibrational energy transfer to high-frequency oscillators, such as C-H, O-H, and N-H bonds, present in the ligands or solvent molecules coordinated to the erbium ion. researchgate.netqmul.ac.ukresearchgate.net

The energy of the excited Er³⁺ (⁴I₁₃/₂) level can be efficiently transferred to the vibrational overtones of these bonds, leading to non-radiative decay. Research has demonstrated that the proximity of these vibrational groups to the erbium ion is a critical factor. qmul.ac.uk It has been shown that any hydrogen atoms within a sphere of at least 20 Å from the erbium ion can cause significant quenching. qmul.ac.ukresearchgate.net The nearest C-H oscillators are the primary contributors to this quenching effect. qmul.ac.uk

To mitigate this, strategies such as deuteration (replacing C-H with C-D bonds) or fluorination of the ligands are employed. qmul.ac.uk While deuteration can improve the luminescence lifetime, the presence of any remaining C-H bonds can still lead to substantial quenching. qmul.ac.uk Therefore, fully halogenated ligands are often preferred to minimize vibrational quenching. qmul.ac.uk The presence of coordinated water molecules is also a major source of quenching due to O-H vibrations. erbium.nl

Concentration quenching is another important mechanism. erbium.nl At high concentrations of erbium ions, the distance between neighboring ions decreases, leading to energy transfer between them, which can result in non-radiative decay. scielo.org.mx

Luminescence lifetime is a crucial parameter that quantifies the time an Er³⁺ ion remains in its excited state before returning to the ground state. It is a direct measure of the efficiency of the luminescence process, as a longer lifetime generally indicates fewer non-radiative decay pathways.

The measured luminescence lifetime of erbium(III) complexes is often significantly shorter than the theoretical radiative lifetime, which can be in the order of milliseconds. erbium.nl This discrepancy is primarily due to the quenching mechanisms discussed previously. For instance, in an erbium complex dissolved in butanol-OD, a lifetime of 0.8 µs was observed, which is much shorter than the calculated radiative lifetime of 4 ms (B15284909). erbium.nl This significant difference was attributed to quenching by O-H groups. erbium.nl

Lifetime measurements are typically performed using pulsed laser excitation and detecting the subsequent decay of the luminescence intensity over time. qmul.ac.ukedinst.com The decay curve is then fitted to an exponential model to determine the lifetime. edinst.com In some cases, the decay may not be a single exponential, indicating the presence of multiple decay pathways or different environments for the erbium ions. For example, some measurements show a rising component in addition to the decay, requiring a double exponential model for fitting. edinst.com

The table below presents some reported luminescence lifetimes for various erbium-doped materials.

| Material/System | Measured Lifetime | Notes |

| Er³⁺ complex in butanol-OD | 0.8 µs | Significantly shorter than the estimated 4 ms radiative lifetime, suggesting quenching. erbium.nl |

| Er³⁺ complex in KBr | 0.5 µs | Potentially affected by concentration quenching. erbium.nl |

| Er³⁺-doped ZBSY-e fluoride glass (at 1.55 µm) | 14.2 ms | Fitted with a double exponential model. edinst.com |

| Er³⁺-doped ZBSY-e fluoride glass (at 2.75 µm) | 7.08 ms | Fitted with a single exponential model. edinst.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not as commonly reported for the direct study of the erbium ion itself due to its paramagnetism, Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural information about the organic ligands surrounding the central metal ion in erbium(III) acetate hydrate complexes. ¹H and ¹³C NMR spectra can be used to confirm the structure of the acetate ligands and any other organic molecules present in the coordination sphere. nih.gov

The paramagnetic nature of the Er³⁺ ion can, however, lead to significant broadening and shifting of the NMR signals of nearby nuclei, making interpretation challenging. This paramagnetic effect can sometimes be exploited to gain information about the proximity of certain parts of the ligand to the metal center.

For related diamagnetic lanthanide complexes or the free ligands, NMR is a standard characterization technique. For instance, ¹H NMR spectra of acetate esters have been studied extensively. nih.gov

Other Spectroscopic Methods (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like the Er³⁺ ion. scispace.comnih.gov EPR spectroscopy provides detailed information about the electronic structure and the local symmetry of the environment around the erbium ion. scispace.com

The EPR spectrum of an Er³⁺-doped material is characterized by its g-values, which are sensitive to the crystal field environment. scispace.com In a high-symmetry environment, such as a cubic site, the EPR spectrum can be isotropic. scispace.com However, in lower symmetry environments, which are more typical for complexes like erbium(III) acetate hydrate, the spectrum will be anisotropic, with different g-values along different molecular axes. scispace.com

Simulations of the experimental EPR spectra can be used to determine the spin Hamiltonian parameters, which describe the interaction of the electron spin with the magnetic field and the local crystal field. scispace.comnih.govmdpi.com These parameters provide insights into the splitting of the electronic energy levels of the Er³⁺ ion. nih.gov

EPR can also be used to identify different erbium centers within a material. For example, in erbium-doped strontium titanate (SrTiO₃), EPR has been used to characterize different Er³⁺ sites. researchgate.net The technique can also provide evidence for the incorporation of Er³⁺ ions into specific crystal lattice sites in glass-ceramic materials. scispace.com

The table below summarizes some g-values obtained from EPR studies of erbium-doped materials.

| Material | g-values |

| Er³⁺ in cubic CaF₂ (simulated) | Isotropic |

| Er³⁺ in SrTiO₃ | Anisotropic |

V. Thermal Decomposition and Stability Studies of Erbium Iii Acetate Hydrate

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For erbium(III) acetate (B1210297) tetrahydrate, TGA reveals a distinct multi-step decomposition process. The analysis helps in determining the temperature ranges for dehydration and subsequent decomposition into intermediate compounds and the final oxide product.

The decomposition process can be summarized in several key stages based on mass loss at specific temperatures:

Dehydration: The initial mass loss corresponds to the removal of the four water molecules of hydration. This process typically begins at relatively low temperatures. For erbium(III) acetate tetrahydrate, the complete loss of its four water molecules occurs around 90 °C to yield the anhydrous erbium(III) acetate. wikipedia.org

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous Er(CH₃COO)₃ begins to decompose at higher temperatures. This is not a single-step process but involves the formation of various intermediates.

Final Oxide Formation: The ultimate product of the thermal decomposition in an oxidizing atmosphere is erbium(III) oxide (Er₂O₃), which is thermally stable at high temperatures. The final formation of Er₂O₃ from erbium(III) acetate hydrate (B1144303) is observed at approximately 590 °C. wikipedia.org

The table below outlines the proposed thermal decomposition steps for erbium(III) acetate hydrate.

Table 1: TGA Decomposition Stages of Erbium(III) Acetate Hydrate

| Temperature (°C) | Event | Proposed Reaction |

|---|---|---|

| ~90 | Dehydration | Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O |

| ~310 | Initial Decomposition | Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O (ketene) |

| ~350 | Intermediate Formation | Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH (acetic acid) |

| ~390 | Oxycarbonate Formation | ErOCH₃COO → Er₂O₂CO₃ (intermediate) |

| ~590 | Final Oxide Formation | Er₂O₂CO₃ → Er₂O₃ + CO₂ |

Data sourced from available literature on the thermal decomposition of erbium(III) acetate. wikipedia.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC analysis provides data on thermal transitions, such as melting, crystallization, and decomposition, by detecting endothermic (heat absorbing) and exothermic (heat releasing) events.

For hydrated metal acetates, the DSC curve typically shows a series of peaks corresponding to the decomposition stages identified by TGA:

Endothermic Peaks: The initial dehydration of Er(CH₃COO)₃·4H₂O is an endothermic process, as energy is required to break the bonds holding the water molecules in the crystal lattice. Subsequent decomposition steps, such as the breakdown of the acetate and the release of acetic acid or ketene (B1206846), also correspond to endothermic peaks.

Exothermic Peaks: In some cases, particularly in the presence of air or oxygen, the combustion of organic decomposition products can result in exothermic peaks on the DSC curve. researchgate.net The final crystallization of the metal oxide from an amorphous intermediate can also be an exothermic event.

While specific DSC curve data for erbium(III) acetate hydrate is not detailed in the provided search results, the analysis of similar metal acetates suggests that each major decomposition step identified in TGA would have a corresponding endothermic peak in the DSC thermogram. researchgate.net

Identification of Decomposition Intermediates

The thermal decomposition of erbium(III) acetate hydrate proceeds through several intermediate compounds before the final formation of erbium(III) oxide. The identification of these intermediates is crucial for understanding the complete reaction mechanism.

Based on thermal analysis studies, the following sequence of intermediates has been proposed: wikipedia.org

Anhydrous Erbium(III) Acetate (Er(CH₃COO)₃): Formed after the initial dehydration step below 100 °C.

Erbium Hydroxide (B78521) Acetate (Er(OH)(CH₃COO)₂): This intermediate is proposed to form around 310 °C, accompanied by the release of ketene (CH₂=C=O).

Erbium Oxyacetate (ErOCH₃COO): Further heating to approximately 350 °C leads to the loss of an acetic acid molecule from the hydroxide acetate intermediate, resulting in the formation of an oxyacetate species.

Erbium Oxycarbonate (Er₂O₂CO₃): Before the final oxide is formed, an oxycarbonate intermediate is generated at around 390 °C. This is a common intermediate in the decomposition of rare earth acetates and oxalates.

Erbium(III) Oxide (Er₂O₃): The final, stable solid product formed at temperatures around 590 °C. wikipedia.org

The gaseous products evolved during these transitions include water vapor, ketene, acetic acid, and carbon dioxide. Techniques such as evolved gas analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) are often used to confirm the identity of these volatile products.

Kinetics of Thermal Decomposition

The study of the kinetics of thermal decomposition provides insight into the reaction rates and mechanisms. Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from TGA data using various mathematical models.

For the thermal decomposition of metal acetates, methods like the Coats-Redfern and Horowitz-Metzger are commonly employed to analyze the kinetics from non-isothermal TGA curves. jcsp.org.pk The activation energy represents the minimum energy required for the decomposition reaction to occur. Studies on various metal acetates show that the decomposition is a complex process, and the kinetic parameters can vary for different stages (e.g., dehydration vs. acetate decomposition). jcsp.org.pk

For example, a study on the decomposition of various metal acetates reported activation energies for the decomposition step (not dehydration) to be significant, indicating that the process is controlled by the chemical reaction itself. jcsp.org.pk Research on rare earth minerals has shown activation energies for decomposition to be in the range that suggests control by the chemical reaction rather than diffusion. mdpi.com While specific kinetic parameters for erbium(III) acetate were not found in the search results, the general principles suggest that its decomposition would be a reaction-controlled process with a significant energy barrier, particularly for the breakdown of the anhydrous acetate structure.

Vi. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly valuable for transition metal and lanthanide complexes, offering a balance between accuracy and computational cost. nih.govresearchgate.net For lanthanide complexes, DFT calculations often require specialized basis sets and effective core potentials to handle the large number of electrons and relativistic effects of the heavy metal ion. researchgate.netresearchgate.net

Geometry Optimization and Molecular Conformation

In lanthanide complexes, the coordination number is often high and the geometry can be fluxional. nih.gov For late lanthanides like erbium, an eight-coordinate square antiprism (SAP) geometry is common. nih.govnih.gov A recent study on a related compound, [Er₂(CH₃COO)₆(H₂O)]n, also identified a twisted square antiprism conformation for the erbium ions. acs.org DFT optimization would confirm the coordination of the acetate (B1210297) ligands (monodentate, bidentate, or bridging) and the arrangement of the four water molecules, distinguishing between coordinated and lattice water.

Table 1: Representative Calculated Bond Distances in Lanthanide Complexes

| Bond | System | Calculated Distance (Å) | Method/Reference |

| Er-O (acetate) | [Er₂(OAc)₄(L)₂] (L=tripodal ligand) | ~2.3 - 2.5 | X-ray Crystallography, indicative for DFT comparison nih.gov |

| Er-O (water) | Er(H₂O)₈³⁺ | ~2.37 | DFT/MD Simulations nih.gov |

| Ln-O | General Lanthanide Acetates | Variable | DFT and X-ray studies show a range depending on coordination mode researchgate.net |

This table presents typical bond distances from related complexes to illustrate expected values from a DFT calculation on erbium(III) acetate tetrahydrate.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into structural dynamics, solvent effects, and thermodynamic properties. An MD simulation of erbium(III) acetate tetrahydrate, likely in an aqueous solution, would model the motions of atoms over time based on a force field.

Such simulations can reveal the stability of the hydration shell around the Er³⁺ ion and the dynamics of water and acetate ligand exchange. nih.gov Studies on erbium-doped glasses have used MD to investigate the clustering of erbium ions, a phenomenon that affects luminescent properties. psu.edu For erbium acetate in solution, MD could predict how the acetate ligands and water molecules arrange themselves in the first and second coordination spheres and the timescale of their movements. nih.govrsc.org This is crucial for understanding the local environment of the Er³⁺ ion, which dictates its spectroscopic properties.

Quantum Chemical Calculations for Optical Properties

Quantum chemical methods are essential for predicting and interpreting the optical properties of lanthanide compounds, which are dominated by electronic transitions within the 4f shell of the Er³⁺ ion. erbium.nlnih.gov The transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) is of particular importance as it occurs at ~1.54 µm, a key wavelength for telecommunications. erbium.nl

While direct intra-4f transitions are parity-forbidden in a free ion, the crystal field created by the ligands (acetate and water) induces a mixing of electronic states with opposite parity, making these transitions weakly allowed. erbium.nl Time-dependent DFT (TD-DFT) is a common method used to calculate excited states and simulate absorption spectra. rsc.org For erbium(III) acetate tetrahydrate, these calculations would predict the energies and intensities of the f-f transitions, providing a theoretical absorption and emission spectrum that could be compared with experimental data.

Ligand Field Theory and f-f Transition Analysis

Ligand Field Theory (LFT) provides a framework for understanding the effect of the coordinating ligands on the electronic energy levels of the central metal ion. In the case of erbium(III) acetate tetrahydrate, the acetate and water ligands create an electrostatic field that splits the degenerate energy levels of the Er³⁺ 4f orbitals.

Analysis of the f-f electronic transitions observed in absorption and emission spectra allows for the determination of phenomenological parameters, such as Racah parameters (for inter-electronic repulsion) and the spin-orbit coupling constant. iaea.org These parameters, when fitted to experimental spectra, provide a detailed picture of the electronic structure and the influence of the ligand environment. The analysis of f-f transitions in various erbium compounds forms the basis for applying more quantitative models like the Judd-Ofelt theory. iaea.orgnih.gov

Judd-Ofelt Parameter Evaluations

The Judd-Ofelt theory is a powerful theoretical model used to analyze the intensities of intra-4f transitions of lanthanide ions in various host materials. science.govnih.gov The theory uses three phenomenological parameters, Ω₂, Ω₄, and Ω₆, which are determined by fitting the experimentally measured oscillator strengths of the absorption bands. nih.govchalcogen.ro

These parameters are sensitive to the local environment and chemical bonding around the lanthanide ion.

Ω₂ is highly sensitive to the symmetry of the coordination site and the covalency of the lanthanide-ligand bond. Asymmetry and higher covalency lead to larger Ω₂ values.

Ω₄ and Ω₆ are more related to the bulk properties and rigidity of the host matrix and long-range effects. nih.govresearchgate.net

Once determined, the Judd-Ofelt parameters can be used to calculate important radiative properties, including transition probabilities, radiative lifetimes, and luminescence branching ratios for the emissive states of the Er³⁺ ion. While specific Judd-Ofelt parameters for erbium(III) acetate tetrahydrate are not readily found in the literature, the table below shows representative values for Er³⁺ in other environments to illustrate their typical magnitudes.

Table 2: Judd-Ofelt Parameters (Ωλ x 10⁻²⁰ cm²) for Er³⁺ in Various Host Materials

| Host Material | Ω₂ | Ω₄ | Ω₆ | Reference(s) |

| Phosphate Glass | 4.68 | 1.29 | 0.86 | researchgate.net |

| Tellurite Glass | 5.16 | 1.40 | 0.92 | chalcogen.ro |

| Acetylacetonate Chelate | 14.88 | 1.35 | 0.65 | nih.gov |

| Fluoride (B91410) Glass | 2.40 | 1.50 | 1.00 | researchgate.net |

Note: This table is for illustrative purposes. The parameters are highly dependent on the specific chemical environment of the Er³⁺ ion.

Prediction of Coordination Behavior and Stability

Computational and theoretical chemistry offer powerful tools to predict and understand the coordination behavior and stability of complex compounds like acetic acid--erbium--water (3/1/4), also known as Erbium(III) acetate tetrahydrate. These methods complement experimental data by providing insights into molecular geometries, bond characteristics, and the thermodynamics of complex formation. While specific computational studies focusing exclusively on Erbium(III) acetate tetrahydrate are not extensively available in the surveyed literature, general principles derived from studies on related lanthanide complexes allow for a predictive understanding.

General Theoretical Approaches

The prediction of coordination behavior in lanthanide complexes, including those with carboxylate ligands like acetate, often employs a range of computational techniques. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are two of the most prominent methods.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of molecules, providing information on optimized geometries, bond energies, and vibrational frequencies. For lanthanide complexes, these calculations can predict the preferred coordination number of the central erbium ion and the geometry of the coordination polyhedron formed by the acetate and water ligands.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of the complex in solution. This is particularly useful for understanding the stability of the hydration shell and the exchange of water molecules with the bulk solvent. Both classical and ab initio molecular dynamics (AIMD) can be employed, with AIMD providing a higher level of theory by calculating interatomic forces from electronic structure theory on the fly. researchgate.netnih.gov

Predicted Coordination Environment

Based on studies of hydrated lanthanide ions and lanthanide carboxylate complexes, the coordination environment of the erbium(III) ion in Erbium(III) acetate tetrahydrate can be predicted. The Er(III) ion is expected to be coordinated by oxygen atoms from both the acetate ligands and the water molecules.

Lanthanide ions in aqueous solution typically exhibit high coordination numbers, commonly 8 or 9. nih.gov For the heavier lanthanides like erbium, a coordination number of 8 is often favored. nih.gov In the solid state, acetate anions can coordinate to the metal center in a variety of modes, including monodentate, bidentate chelating, or bridging fashions. nih.gov In a discrete molecule of [Er(CH₃COO)₃(H₂O)₄], a plausible arrangement would involve the acetate ligands acting as bidentate or bridging ligands, and the water molecules completing the coordination sphere of the erbium ion.

Born-Oppenheimer molecular dynamics simulations on hydrated Er(III) ions suggest a highly dynamic first hydration shell, with rapid rearrangements of the coordinating water molecules. nih.gov This dynamic nature is a hallmark of lanthanide coordination chemistry.

Prediction of Stability

The stability of a complex like Erbium(III) acetate tetrahydrate in solution is a critical parameter. Computational methods can predict the relative stability constants of complexes by calculating the Gibbs free energy of the complexation reaction. rsc.orgrsc.org

The stability of lanthanide complexes is influenced by several factors, including:

Solvation effects: The interaction of the complex with the surrounding water molecules plays a significant role in its stability in aqueous solution.

Computational studies on lanthanide-EDTA complexes have shown that relative stability constants can be successfully predicted from relative binding energies calculated using electronic structure methods. rsc.orgrsc.org These studies also highlight that increased complex stability often correlates with reduced structural variations in solution, even with increasing temperature. rsc.org While specific stability constants for Erbium(III) acetate tetrahydrate are not available from the searched computational literature, the general trends observed for other lanthanide carboxylate complexes suggest that it would form a stable species in solution.

Data from Related Computational Studies

While specific data tables for acetic acid--erbium--water (3/1/4) are not available in the reviewed literature, the following table presents representative data from computational studies on related lanthanide systems to illustrate the type of information that can be obtained.

| System | Computational Method | Predicted Property | Predicted Value/Observation | Reference |

| Hydrated Er(III) ion | BOMD | Preferred Coordination Number (CN) | 8 | nih.gov |

| Hydrated Er(III) ion | BOMD | First Hydration Shell Dynamics | Highly dynamic with rapid rearrangements in coordination geometries. | nih.gov |

| Lanthanide-EDTA | DFT/AIMD | Correlation between Stability and Structure | Increased complex stability correlates with reduced structural variations with temperature. | rsc.org |

| Lanthanide-EDTA | DFT/AIMD | Prediction of Relative Stability Constants | Relative binding energies can be used to predict relative stability constants. | rsc.org |

| Acetate-bridged Ln | X-ray Diffraction | Coordination Geometry of Ln(III) | Twisted square antiprism (SAPR) conformation. | nih.gov |

This table demonstrates how computational and theoretical methods are applied to understand the fundamental properties of lanthanide complexes. Future computational studies specifically targeting Erbium(III) acetate tetrahydrate would be invaluable for providing precise data on its coordination behavior and stability.

Vii. Advanced Materials Applications of Erbium Iii Acetate Complexes

Precursors for Erbium-Doped Materials

Erbium(III) acetate (B1210297) is a preferred precursor for introducing erbium ions (Er³⁺) into various host materials. samaterials.comamericanelements.com This process, known as doping, imparts specific luminescent and light-amplifying properties to the material. The acetate form is particularly useful because it can be decomposed to form erbium oxide, a stable form of erbium for these applications. samaterials.comwikipedia.org

Optical Fibers and Amplifiers (e.g., EDFAs)

Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern long-distance optical communication systems. rp-photonics.comhtfuture.com They amplify light signals directly, without the need for conversion to electrical signals, significantly enhancing efficiency. htfuture.com The core of these amplifiers is an optical fiber doped with erbium ions. newport.com Erbium(III) acetate is used as a dopant to introduce Er³⁺ into the silica (B1680970) fiber core during manufacturing. chemicalbook.comaliramadhan.me

When pumped with light from a laser, typically at wavelengths of 980 nm or 1480 nm, the erbium ions are excited to a higher energy state. rp-photonics.comfiberlabs.com When a weak optical signal at around 1550 nm enters the doped fiber, it stimulates the excited erbium ions to release their energy as additional photons that are identical to the signal photons. This process of stimulated emission results in the amplification of the optical signal. youtube.com EDFAs are crucial for compensating for signal loss over long distances, enabling high-speed data transmission in the C-band and L-band, where optical fibers have the lowest transmission loss. htfuture.comfiberlabs.com

Key Characteristics of EDFAs:

| Feature | Description |

|---|---|

| Operating Wavelength | 1530 nm to 1565 nm (C-band and L-band) htfuture.com |

| Pump Wavelengths | 980 nm or 1480 nm rp-photonics.com |

| Function | Amplifies optical signals in long-haul communication networks fiberlabs.com |

| Advantage | Amplifies multiple signals simultaneously, compatible with WDM technology htfuture.com |

Lasers and Photonics

Erbium-doped materials are fundamental to the operation of various solid-state lasers and photonic devices. samaterials.comsamaterials.com Erbium(III) acetate serves as a precursor for creating the active gain medium in these devices. americanelements.com The unique energy level structure of the Er³⁺ ion allows for efficient light amplification and laser emission, particularly in the infrared spectrum. samaterials.com These lasers have applications in telecommunications, medicine, and scientific research. samaterials.com

Erbium-doped waveguide amplifiers (EDWAs) are a related technology where the erbium-doped gain medium is fabricated on a planar substrate, allowing for integration with other optical components on a single chip. wikipedia.org

Luminescent Materials and Phosphors

Erbium(III) acetate is utilized in the synthesis of luminescent materials and phosphors that emit light when excited by an external energy source. samaterials.com These materials have applications in displays, lighting, and security inks. The characteristic pink or rose coloration of erbium compounds contributes to their use in these applications. samaterials.com

For instance, erbium-doped nanophosphors, such as Er-doped CaZrO₃, have been synthesized using methods like the sol-gel technique and exhibit green photoluminescence. nih.gov The luminescent properties of these materials are highly dependent on the host material and the concentration of the erbium dopant. researchgate.net Upconversion phosphors, which emit higher-energy visible light upon lower-energy infrared excitation, are another important class of materials where erbium is a key activator ion, often paired with a sensitizer (B1316253) like ytterbium (Yb³⁺). mdpi.com

Examples of Erbium-Doped Phosphors:

| Phosphor System | Emission Color | Synthesis Method |

|---|---|---|

| Er-doped CaZrO₃ | Green nih.gov | Sol-gel nih.gov |

| BaBiO₂Cl:Yb³⁺,Er³⁺ | Green and Red | Solid-state reaction mdpi.com |

| YPO₄:Ce³⁺,Er³⁺ | Varies | Not specified nih.gov |

Thin Film Deposition Techniques (e.g., Sol-Gel, CVD)

Erbium(III) acetate is a valuable precursor for depositing thin films of erbium-containing materials using techniques like the sol-gel process and chemical vapor deposition (CVD). samaterials.com Its solubility in various solvents makes it well-suited for solution-based deposition methods. samaterials.com

In the sol-gel process, a colloidal suspension (sol) of precursors, including erbium acetate, is deposited onto a substrate. researchgate.net Subsequent drying and heat treatment convert the sol into a solid thin film. researchgate.net This method allows for the fabrication of high-purity erbium oxide (Er₂O₃) films with controlled thickness and properties. nih.govmdpi.com These films are used in a variety of optical and electronic applications. nih.gov

Catalysis and Precursors for Catalytic Materials

Erbium(III) acetate and the erbium oxide derived from it can act as catalysts in various chemical reactions. samaterials.comnanoshel.com Acetates, in general, are considered excellent precursors for producing ultra-high purity compounds and catalysts. americanelements.com While the catalytic applications of rare earth carboxylates are less studied than those of other metal acetates, they hold potential for industrial processes. nanoshel.com Erbium-based catalysts are being explored for their utility in organic synthesis and fuel cell technologies. samaterials.com

Research in Quantum Information Science

Erbium ions are emerging as a promising candidate for applications in quantum information science, particularly for the development of quantum repeaters and memories. numberanalytics.comaps.org A key advantage of erbium is that its optical transitions occur within the telecommunications C-band, making it compatible with existing fiber-optic networks. aps.orgresearchgate.net

Recent research has focused on using erbium ions as qubits, the fundamental units of quantum information. aps.org These erbium-based qubits can be entangled with photons and have demonstrated the ability to maintain this entanglement over significant distances of optical fiber. aps.org While challenges remain, such as the relatively slow emission rate of erbium ions, techniques like coupling them with silicon nanocavities are being explored to enhance their performance. aps.org The goal is to develop robust and scalable quantum networks for secure communication and advanced quantum computing. numberanalytics.comgroup.ntt

Development of Sensing Materials (excluding biosensors)

The fundamental principle behind the use of erbium(III) acetate in sensing applications lies in the characteristic near-infrared (NIR) emission of the Er³⁺ ion, particularly the transition from its first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂), which occurs at approximately 1.54 µm. erbium.nl This wavelength is especially significant as it falls within a standard telecommunications window, allowing for the use of readily available and cost-effective optical components. erbium.nl The intensity and lifetime of this luminescence can be modulated by the local chemical environment of the Er³⁺ ion. Interaction with specific analytes can lead to either quenching (a decrease) or enhancement of the luminescence, providing a measurable signal for detection.

Research into erbium-based sensing materials has explored various platforms and target analytes. While studies may not exclusively use Erbium(III) acetate tetrahydrate as the starting material, the principles are broadly applicable. For instance, erbium-doped materials are recognized for their potential in optoelectronics and sensing. erbium.nlwikipedia.org The acetate groups in the complex can act as sensitizers, absorbing energy and efficiently transferring it to the Er³⁺ ion, a process known as the "antenna effect." This can improve the luminescence quantum yield and, consequently, the sensitivity of the sensor.

One area of application is in the detection of volatile organic compounds (VOCs). For example, nanoparticles of erbium-doped bismuth ferrite (B1171679) have been successfully utilized for acetone (B3395972) gas sensing. mdpi.com In this case, the interaction of acetone molecules with the sensor surface, where erbium ions are present, alters the material's resistance, providing an electrical signal for detection. mdpi.com While this is a chemiresistive sensor, the underlying principle of analyte interaction with an erbium-containing material is relevant. The introduction of erbium was shown to enhance the sensing performance by inducing phase transformations in the host material. mdpi.com

Another significant application is the detection of metal ions in solution. The luminescence of lanthanide complexes is often sensitive to the presence of other metal ions, which can quench the emission through various mechanisms, including energy transfer or disruption of the ligand-to-metal energy transfer process. Research on perovskite nanocrystals has demonstrated that the introduction of ytterbium acetate can significantly enhance the sensitivity of Cu²⁺ detection. rsc.orgresearchgate.net The acetate ions were found to facilitate the adsorption of Cu²⁺ ions onto the sensor's surface, leading to more efficient luminescence quenching and a lower detection limit. rsc.org This highlights the important role the acetate ligand can play in the sensing mechanism.

The development of optical sensors based on erbium's luminescence often involves incorporating the erbium complex into a stable matrix, such as a glass, a polymer, or a nanomaterial. The choice of matrix is critical as it influences the sensor's stability, selectivity, and response time. The photoluminescence of Er³⁺ can be significantly enhanced when the ions are in close proximity to plasmon-generating metal nanoparticles, such as silver. erbium.nlerbium.nl This plasmon enhancement effect can lead to a substantial increase in the luminescence signal, thereby improving the sensor's sensitivity. erbium.nl

The table below summarizes key findings from research on erbium-based sensing materials, which are relevant to understanding the potential of Erbium(III) acetate complexes in this field.

| Sensing Application | Erbium-Containing Material | Analyte | Sensing Principle | Key Findings |

| Gas Sensing | Erbium-doped Bismuth Ferrite Nanoparticles | Acetone | Chemiresistive | The optimal operating temperature was reduced, and the response to 100 ppm acetone was 4.8 times higher than the undoped material. mdpi.com |

| Ion Detection | Ytterbium Acetate with CsPbCl₃ Nanocrystals | Cu²⁺ | Luminescence Quenching | The presence of acetate enhanced the adsorption of Cu²⁺, leading to a very low detection limit of 0.06 nM. rsc.org |

| General Optical Sensing | Erbium-doped materials with Silver Nanoparticles | General | Plasmon-Enhanced Luminescence | A significant enhancement of the photoluminescence intensity at 1.54 µm was observed due to coupling with plasmon modes. erbium.nl |

| Ion Detection | Erbium(III) complexes with tetrapyrrole ligands | General | 4f-Luminescence | Intramolecular energy transfer leads to near-infrared luminescence, which can be modulated by the chemical environment. researchgate.net |

These examples demonstrate the versatility of erbium-based materials for developing chemical sensors for a range of analytes. The unique luminescent properties of the Er³⁺ ion, combined with the potential for the acetate ligands to enhance sensitivity and facilitate analyte interaction, make Erbium(III) acetate tetrahydrate a promising candidate for the development of advanced optical sensing materials.

Viii. Concluding Perspectives and Future Research Directions

Challenges in Synthesis and Crystallization Control

The synthesis of erbium(III) acetate (B1210297) tetrahydrate, while seemingly straightforward, presents challenges in achieving high purity and controlling its crystalline form. The compound is typically prepared by the reaction of erbium oxide with acetic acid, followed by crystallization from an aqueous solution. stanfordmaterials.com However, the final product is often a hydrate (B1144303) with a variable number of water molecules, making the isolation of the precise tetrahydrate stoichiometry a significant hurdle. stanfordmaterials.comsigmaaldrich.comprochemonline.com

A primary challenge lies in the hygroscopic nature of erbium acetate, which readily absorbs moisture from the atmosphere. stanfordmaterials.com This necessitates careful control of the reaction and drying conditions to obtain the desired hydration state. The thermal decomposition of the tetrahydrate begins at a relatively low temperature of 90 °C, leading to the formation of an anhydrous form, which upon further heating undergoes a series of transformations, ultimately yielding erbium oxide. wikipedia.org This thermal instability requires precise temperature control during synthesis and storage to prevent the formation of unwanted byproducts.

| Property | Description | Source(s) |

| Hygroscopicity | Readily absorbs moisture from the air. | stanfordmaterials.com |

| Thermal Stability | Decomposes at 90 °C to form the anhydrous acetate. | wikipedia.org |

| Synthesis Method | Reaction of erbium oxide with acetic acid followed by crystallization. | stanfordmaterials.com |

Future research should focus on developing more robust synthetic protocols that allow for the reproducible synthesis of high-quality single crystals of erbium(III) acetate tetrahydrate. This could involve exploring different solvent systems, employing advanced crystallization techniques such as vapor diffusion or hydrothermal synthesis, and utilizing controlled atmosphere gloveboxes to manage its hygroscopicity.

Opportunities in Tailoring Coordination Environments

The coordination environment of the erbium(III) ion in its complexes is a critical determinant of its physical and chemical properties. In erbium(III) acetate tetrahydrate, the erbium ion is coordinated by acetate ligands and water molecules. The exact coordination number and geometry are influenced by the stoichiometry and crystalline packing. For lanthanide ions, high coordination numbers, typically 8 or 9, are common. mdpi.comacs.org

The acetate ligands can coordinate to the metal center in various modes, such as monodentate, bidentate chelating, or bridging, leading to the formation of mononuclear, dinuclear, or polynuclear structures. The water molecules complete the coordination sphere of the erbium ion. The flexibility in the coordination modes of the acetate and the presence of labile water molecules offer significant opportunities for tailoring the coordination environment.

By systematically replacing the water molecules with other functional ligands, it is possible to fine-tune the local symmetry around the erbium ion. This, in turn, can have a profound impact on its luminescent and magnetic properties. For instance, introducing ligands with specific donor atoms (e.g., nitrogen- or sulfur-containing ligands) can alter the crystal field splitting of the erbium 4f orbitals, leading to changes in the emission spectrum and magnetic anisotropy. acs.orgacs.org

| Coordination Feature | Potential for Tailoring | Impact on Properties | Source(s) |

| Ligand Substitution | Replacement of water molecules with other organic ligands. | Alters luminescence and magnetic behavior. | acs.org |

| Coordination Mode | Control over acetate binding (monodentate, bidentate, bridging). | Influences nuclearity and dimensionality of the resulting structure. | mdpi.com |

| Coordination Number | Can be varied by ligand design, potentially leading to unusual geometries. | Affects crystal field and relaxation pathways. | acs.org |